

assessing the purity of hexafluoroethane from different commercial suppliers

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Compound of Interest

Compound Name: Hexafluoroethane

Cat. No.: B1207929

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A Comparative Purity Analysis of Commercially Available Hexafluoroethane

For Researchers, Scientists, and Drug Development Professionals

Hexafluoroethane (C₂F₆), a perfluorocarbon, is a critical component in various scientific and industrial applications, including plasma etching in semiconductor manufacturing and as a contrast agent in medical imaging. The purity of **hexafluoroethane** is paramount, as even trace impurities can significantly impact the outcome of sensitive processes. This guide provides a comparative overview of the purity of **hexafluoroethane** from different commercial suppliers, supported by a detailed experimental protocol for purity assessment using Gas Chromatography-Mass Spectrometry (GC-MS).

Purity Comparison of Commercial Hexafluoroethane

The purity of commercially available **hexafluoroethane** typically ranges from 99.99% to 99.999%. The primary differences between suppliers and grades lie in the maximum allowable concentrations of specific impurities. Below is a summary of typical purity specifications for high-purity **hexafluoroethane** from representative commercial suppliers.

Parameter	Supplier A (Standard Grade)	Supplier B (High Purity)	Supplier C (Ultra- High Purity)
Purity (C2F6)	≥ 99.99%	≥ 99.995%	≥ 99.999%
Oxygen (O2)	≤ 10 ppm	≤ 5 ppm	≤ 1 ppm
Nitrogen (N2)	≤ 20 ppm	≤ 10 ppm	≤ 5 ppm
Carbon Dioxide (CO2)	≤ 5 ppm	≤ 2 ppm	≤ 1 ppm
Carbon Monoxide (CO)	≤ 2 ppm	≤ 1 ppm	≤ 1 ppm
Moisture (H2O)	≤ 5 ppm	≤ 5 ppm	≤ 1 ppm
Other Fluorocarbons	≤ 50 ppm	≤ 25 ppm	Not Specified
Tetrafluoromethane (CF4)	Not Specified	Not Specified	≤ 3.0 ppm

Experimental Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for the quantitative analysis of volatile impurities in **hexafluoroethane** gas samples.

1. Objective:

To identify and quantify impurities in **hexafluoroethane** gas samples from different commercial suppliers using GC-MS.

2. Materials and Equipment:

- Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS) detector.
- Gas-tight syringe or a gas sampling valve.
- High-purity helium (99.9999%) as a carrier gas.

- Certified gas standards for expected impurities (e.g., O₂, N₂, CO₂, CO, CF₄).
- **Hexafluoroethane** gas samples from different suppliers.
- Heated gas sampling loop.

3. GC-MS Parameters:

- Column: PLOT (Porous Layer Open Tubular) column suitable for permanent gas and light hydrocarbon analysis (e.g., Agilent J&W PoraBOND Q or similar).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 40°C, hold for 5 minutes.
 - Ramp: 10°C/min to 200°C.
 - Hold at 200°C for 5 minutes.
- Injector:
 - Type: Split/Splitless.
 - Temperature: 200°C.
 - Split Ratio: 50:1.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI).
 - Ionization Energy: 70 eV.
 - Mass Range: m/z 10-200.
 - Scan Mode: Full Scan.

- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.

4. Sample Introduction:

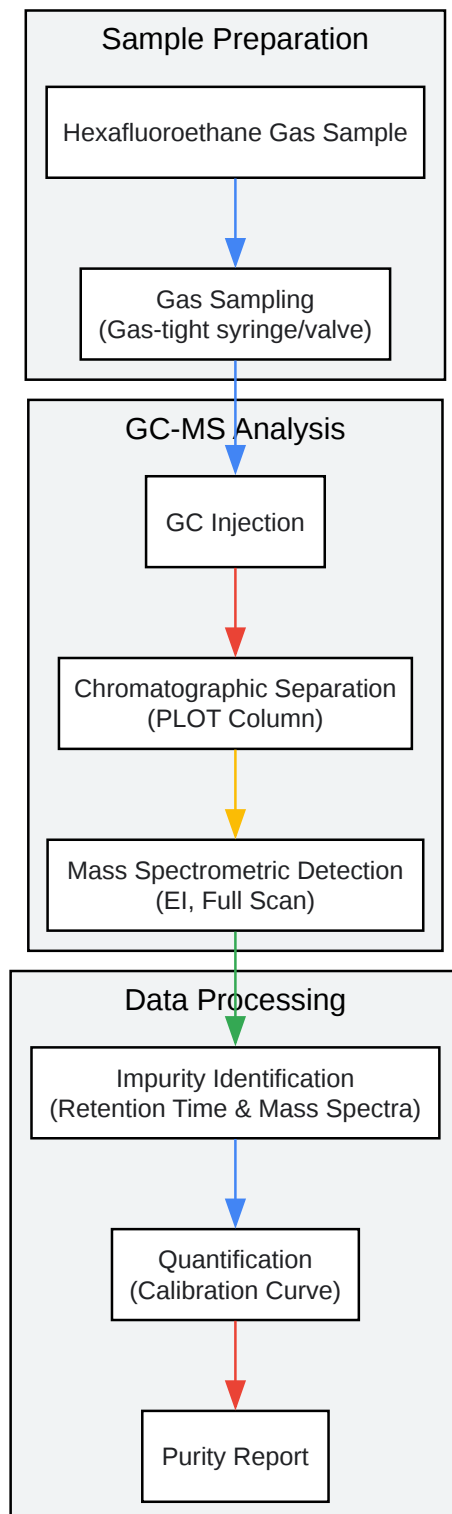
- Purge the gas sampling loop with the **hexafluoroethane** sample to ensure a representative sample is injected.
- Inject a fixed volume of the gas sample (e.g., 100 µL) into the GC using a gas-tight syringe or an automated gas sampling valve.

5. Data Analysis:

- Identify the peaks in the chromatogram by comparing their retention times with those of the certified gas standards.
- Confirm the identity of each impurity by comparing its mass spectrum with the NIST library or the mass spectrum of the standard.
- Quantify the concentration of each impurity by creating a calibration curve using the certified gas standards. The peak area of each impurity is proportional to its concentration.

Experimental Workflow

Purity Assessment Workflow for Hexafluoroethane



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Caption: Experimental workflow for **hexafluoroethane** purity analysis.

Conclusion

The selection of a **hexafluoroethane** supplier should be guided by the specific purity requirements of the intended application. For highly sensitive processes such as semiconductor manufacturing, an ultra-high purity grade with minimal levels of moisture, oxygen, and other fluorocarbons is crucial. The provided GC-MS protocol offers a reliable method for researchers to independently verify the purity of their gas supplies and ensure the integrity of their experimental results.

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